1-Bromo-2-methylbicyclo[1.1.0]butane
Description
1-Bromo-2-methylbicyclo[1.1.0]butane is a highly strained bicyclic organobromine compound characterized by a fused three-membered ring system (bicyclo[1.1.0]butane) with a bromine atom at position 1 and a methyl group at position 2. The bicyclo[1.1.0]butane scaffold is notable for its angular strain (~70 kcal/mol), which significantly influences its reactivity, making it a valuable intermediate in synthetic chemistry for accessing complex architectures via strain-release reactions . The bromine substituent enhances electrophilicity, enabling cross-coupling and lithium-halogen exchange reactions, while the methyl group modulates steric and electronic effects .
Properties
CAS No. |
101391-45-1 |
|---|---|
Molecular Formula |
C5H7Br |
Molecular Weight |
147.01 g/mol |
IUPAC Name |
1-bromo-2-methylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C5H7Br/c1-3-4-2-5(3,4)6/h3-4H,2H2,1H3 |
InChI Key |
DQCDJUYRKLRESB-UHFFFAOYSA-N |
SMILES |
CC1C2C1(C2)Br |
Canonical SMILES |
CC1C2C1(C2)Br |
Synonyms |
Bicyclo[1.1.0]butane, 1-bromo-2-methyl- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) typically involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide. This intermediate is then treated with tert-butyl lithium to yield the desired compound . Another method involves the use of photoredox catalysis to promote the single-electron oxidation of bicyclo[1.1.0]butanes, resulting in the formation of radical cations that can undergo cycloaddition reactions .
Industrial Production Methods
Industrial production methods for Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions:
Cycloaddition Reactions: The strained nature of the bicyclic ring makes it a suitable candidate for cycloaddition reactions, particularly [2π+2σ] cycloadditions.
Common Reagents and Conditions
Common reagents used in the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) include methyl lithium, tert-butyl lithium, and photoredox catalysts. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.0]butane derivatives, while cycloaddition reactions can produce complex cyclic structures.
Scientific Research Applications
Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of substituted four-membered rings and bicyclo[1.1.1]pentanes.
Bioconjugation: The compound is valued for its use in chemoselective bioconjugation processes.
Strain Release Chemistry: Its highly strained structure makes it a valuable tool in strain release chemistry, facilitating the synthesis of various small ring building blocks.
Mechanism of Action
The mechanism of action of Bicyclo[1.1.0]butane, 1-bromo-2-methyl-(9CI) involves the reactivity of its strained bicyclic ring. The strain in the ring system makes it highly reactive towards nucleophiles, radicals, and electrophiles. This reactivity is exploited in various chemical reactions, including cycloadditions and substitutions .
Comparison with Similar Compounds
1-Bromobicyclo[1.1.0]butane
- Key Differences : Lacks the methyl group at position 2, leading to reduced steric hindrance.
- Reactivity : Prone to lithium-halogen exchange but highly unstable under acidic conditions, requiring in situ generation .
- Synthesis : Generated via treatment of 2,2-dibromo-1-(chloromethyl)cyclopropane with MeLi and t-BuLi in a one-pot procedure (57–61% yield) .
- Applications : Used to access bicyclo[1.1.0]butyllithium intermediates for cycloadditions and carbonylations .
1-Phenylbicyclo[1.1.0]butane
- Key Differences : Aromatic substitution at position 1 increases the central bond length to 1.51 Å (vs. ~1.48 Å in the parent compound) and lowers the LUMO energy, enhancing electron-deficient reactivity .
- Reactivity : Preferentially undergoes radical-mediated or electrophilic reactions due to conjugation with the phenyl ring .
1-(p-Tolylsulfinyl)bicyclo[1.1.0]butane
1-Cyano-3-methylbicyclo[1.1.0]butane
- Reactivity : Participates in ene reactions with alkenes; reactivity correlates with strain energy (~70 kcal/mol for bicyclo[1.1.0]butane derivatives) .
Brominated Bicyclic Compounds with Different Ring Systems
1-Bromobicyclo[2.2.1]heptane (Norbornane Derivative)
- Structure: Larger bicyclic framework (norbornane) with reduced strain energy (~25 kcal/mol).
- Properties : Molecular weight 175.07 g/mol, XLogP3 = 2.5 (indicative of higher hydrophobicity vs. bicyclo[1.1.0]butane analogs) .
- Reactivity : Less reactive in strain-release reactions due to lower ring strain.
1-(Bromomethyl)bicyclo[2.2.2]octane
- Structure : Rigid cubane-like framework with a bromomethyl group.
- Properties : Molecular weight 203.12 g/mol; higher stability due to reduced strain .
- Applications : Used in polymer chemistry as a crosslinking agent.
Reactivity Comparison in Key Reactions
Lithium-Halogen Exchange
Ene Reactions
- 1-Cyano-3-methylbicyclo[1.1.0]butane: Reacts with dimethyl acetylenedicarboxylate (DMAD) spontaneously due to high strain energy .
- This compound: Bromine substituent may hinder ene reactivity compared to cyano analogs.
Cycloadditions
- This compound : Participates in [2π+2σ]-cycloadditions with triazolinediones for bioconjugation .
- 1-Phenylbicyclo[1.1.0]butane : Prefers Diels-Alder reactions due to electron-deficient LUMO .
Data Tables
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Central Bond Length (Å) | Strain Energy (kcal/mol) |
|---|---|---|---|---|---|
| This compound | C₅H₇Br | 163.01* | ~2.0* | ~1.48 | ~70 |
| 1-Bromobicyclo[1.1.0]butane | C₃H₃Br | 118.96 | 1.2 | 1.48 | 70 |
| 1-Phenylbicyclo[1.1.0]butane | C₁₀H₁₀ | 130.19 | 3.5 | 1.51 | 65 |
| 1-Bromobicyclo[2.2.1]heptane | C₇H₁₁Br | 175.07 | 2.5 | N/A | 25 |
*Estimated based on analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
